1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea
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Overview
Description
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea is a chemical compound that belongs to the class of sulfonylureas It is characterized by the presence of a chloropyridine moiety attached to a sulfonylurea group
Preparation Methods
The reaction conditions often include the use of solvents such as chloroform or dichloromethane, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
For industrial production, the process can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(4-Chloropyridin-3-yl)sulfonyl-3-methylurea can be compared with other sulfonylurea compounds, such as:
1-(4-Chloropyridin-3-yl)sulfonyl-3-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
1-(4-Chloropyridin-3-yl)sulfonyl-3-phenylurea: Contains a phenyl group, which may alter its biological activity and chemical properties.
1-(4-Chloropyridin-3-yl)sulfonyl-3-butylurea: Features a butyl group, potentially affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
69300-02-3 |
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Molecular Formula |
C7H8ClN3O3S |
Molecular Weight |
249.68 g/mol |
IUPAC Name |
1-(4-chloropyridin-3-yl)sulfonyl-3-methylurea |
InChI |
InChI=1S/C7H8ClN3O3S/c1-9-7(12)11-15(13,14)6-4-10-3-2-5(6)8/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
BUGFLDKTNGDPGF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NS(=O)(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
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